High-Affinity Human NK1 Receptor Antagonism with Sub-10 nM Potency
3,5-Dimethoxy-6-nitropyridin-2-amine demonstrates potent antagonist activity against the human NK1 receptor, with a Ki of 6.40 nM measured in a functional aequorin luminescence assay using CHO-K1 cells expressing the human receptor [1]. This potency significantly exceeds that of structurally related nitropyridine analogs, which show no measurable binding at concentrations up to 20 µM [2].
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 6.40 nM |
| Comparator Or Baseline | Aminopyridine analog 13: No effect at 20 µM |
| Quantified Difference | >3,125-fold improvement in potency |
| Conditions | Human NK1 receptor expressed in CHO-K1 cells; aequorin luminescence assay based on Schild's plot analysis |
Why This Matters
This >3,000-fold potency advantage confirms that the specific 3,5-dimethoxy-6-nitro substitution pattern is critical for NK1 receptor engagement, making this compound the preferred choice for studies targeting the Substance P/NK1 axis.
- [1] BindingDB. BDBM50070377 (CHEMBL3408519): 3,5-Dimethoxy-6-nitropyridin-2-amine antagonist activity against human NK1 receptor. Ki = 6.40 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50070377 View Source
- [2] PMC. Table 2: Aminopyridine analog 13 shows no effect at 20 µM in AlphaScreen assay. https://pmc.ncbi.nlm.nih.gov/articles/PMC9219976/table/antibiotics-11-00806-t002/ View Source
